Sodium thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

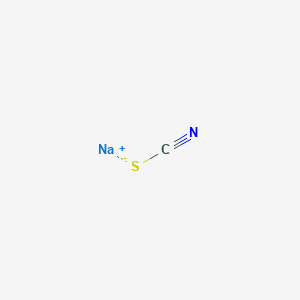

Thiocyanate sodium, also known as sodium thiocyanate, is a chemical compound with the formula NaSCN. This colorless deliquescent salt is one of the main sources of the thiocyanate anion. It is widely used in various industrial applications, including the synthesis of pharmaceuticals and specialty chemicals .

Mechanism of Action

Target of Action

Sodium thiocyanate (NaSCN) is a colorless, deliquescent salt that serves as a primary source of the thiocyanate anion . The compound’s primary targets are the enzymes and biochemical pathways where the thiocyanate ion (SCN-) plays a crucial role . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

Mode of Action

This compound interacts with its targets primarily through the thiocyanate ion (SCN-). Thiocyanation introduces SCN groups into parent molecules, constructing SCN-containing small organic molecules . This interaction can occur through various reactions, including nucleophilic, electrophilic, and free radical reactions . This compound is also employed to convert alkyl halides into the corresponding alkylthiocyanates .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are diverse . Thiocyanate can outcompete chlorine anions and other halides as substrates for myeloperoxidase by undergoing two-electron oxidation with hydrogen peroxide .

Pharmacokinetics

This compound is known for its high solubility in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In muscle, this compound enhances the excitation-contraction coupling mechanism and amplifies the response to certain substances . This compound supplementation has been studied in conditions like ulcerative colitis and atherosclerosis, showing positive effects on HOSCN formation and reducing atherosclerotic plaque size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thiocyanate is a common pollutant in industries such as gold mining, textiles, printing, dyeing, coking, and others . The presence of thiocyanate in industrial wastewater is an urgent problem to be solved . The impact of human exposure to these anions is highly controversial, but some studies indicate their deleterious effects on thyroid function, especially in individuals living in iodine-deficient areas .

Biochemical Analysis

Biochemical Properties

Sodium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it acts as a non-competitive inhibitor to block a variety of enzymatic reactions . This compound can also be used by thiocyanate-degrading microorganisms in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For example, it can act as a potent competitive inhibitor of the thyroid sodium-iodide symporter .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can form hypothiocyanous acid when protonated, which is a bactericidal oxidative species involved in the regulation of commensal and pathogenic microflora .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that this compound has been used in the treatment of hypertension in the early 20th century, but is no longer used due to associated toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .

Transport and Distribution

It is known that this compound is soluble in water, which may facilitate its distribution within the body .

Subcellular Localization

It is known that this compound can interact with various subcellular structures, such as enzymes, to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanate sodium is typically synthesized through the reaction of cyanide salts, such as sodium cyanide, with elemental sulfur or thiocyanate salts. This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions . Another method involves the reaction of ammonium thiocyanate with sodium hydroxide .

Industrial Production Methods

In industrial settings, thiocyanate sodium is produced by reacting sodium cyanide with elemental sulfur. The reaction is carried out at elevated temperatures to ensure complete conversion of cyanide to thiocyanate .

Chemical Reactions Analysis

Types of Reactions

Thiocyanate sodium undergoes various chemical reactions, including:

Substitution: It is commonly used to convert alkyl halides into the corresponding alkylthiocyanates.

Common Reagents and Conditions

Oxidation: Nitric acid is a common reagent used for the oxidation of thiocyanate sodium.

Substitution: Alkyl halides and phase-transfer catalysts are used in substitution reactions.

Major Products

Oxidation: Sulfuric acid, hydrogen cyanide, sulfur dicyanide, and nitrous acid.

Substitution: Alkylthiocyanates.

Scientific Research Applications

Comparison with Similar Compounds

Thiocyanate sodium is similar to other thiocyanate salts, such as:

Potassium Thiocyanate: Has twice the solubility in water compared to thiocyanate sodium.

Ammonium Thiocyanate: Used in similar applications as thiocyanate sodium.

Silver Thiocyanate: Used in substitution reactions where the precipitation of insoluble silver halides helps simplify workup.

Thiocyanate sodium is unique due to its high solubility in water and its versatility in various chemical reactions and industrial applications .

Properties

CAS No. |

540-72-7 |

|---|---|

Molecular Formula |

CHNNaS |

Molecular Weight |

82.08 g/mol |

IUPAC Name |

sodium;thiocyanate |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H; |

InChI Key |

UCPNVURWWCDTEA-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Na+] |

Isomeric SMILES |

C(#N)[S-].[Na+] |

Canonical SMILES |

C(#N)S.[Na] |

density |

greater than 1 at 68 °F (USCG, 1999) 1.7 g/cm³ |

melting_point |

572 °F (USCG, 1999) ~300 °C |

Key on ui other cas no. |

540-72-7 |

physical_description |

Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999) Pellets or Large Crystals; Other Solid; Liquid; Dry Powder Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS] COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER. |

Pictograms |

Corrosive; Irritant |

solubility |

Solubility in water, g/100ml at 21 °C: 139 |

Synonyms |

NaSCN sodium thiocyanate sodium thiocyanate dihydrate sodium thiocyanate tetrahydrate |

vapor_pressure |

0.00000004 [mmHg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.